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Compound of Interest

Compound Name: Butyl methyl trisulfide

Cat. No.: B15418111 Get Quote

A Comparative Guide to the Reactivity of Butyl Methyl Trisulfide and Dimethyl Trisulfide

For researchers, scientists, and drug development professionals, understanding the nuanced

reactivity of organosulfur compounds is paramount for applications ranging from drug design to

materials science. This guide provides a detailed comparison of the reactivity of butyl methyl
trisulfide and dimethyl trisulfide, drawing upon available experimental data and established

principles of organic chemistry. While extensive quantitative data for dimethyl trisulfide is

available, direct comparative experimental studies on butyl methyl trisulfide are limited.

Therefore, this guide supplements existing data with qualitative analyses based on structural

differences.

Executive Summary
Dimethyl trisulfide (DMTS) is a well-studied, volatile organosulfur compound known for its

biological activity, including its role as a cyanide antidote.[1] Butyl methyl trisulfide, an

unsymmetrical trisulfide, is less documented in terms of its reactivity. The primary differences in

their reactivity are anticipated to arise from the steric and electronic effects of the butyl group

compared to the methyl group. The bulkier butyl group is expected to sterically hinder reactions

at the sulfur atoms, while its greater electron-donating capacity (via hyperconjugation and

induction) may influence the stability of the trisulfide linkage and any charged intermediates.
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A comparison of the fundamental physicochemical properties of butyl methyl trisulfide and

dimethyl trisulfide is essential for understanding their behavior in different chemical

environments.

Property
Butyl Methyl
Trisulfide

Dimethyl Trisulfide Data Source

Molecular Formula C₅H₁₂S₃ C₂H₆S₃ -

Molecular Weight 168.34 g/mol 126.27 g/mol -

Boiling Point
~225-230 °C

(estimated)
169-171 °C [2]

Density
~1.05 g/cm³

(estimated)
1.197 g/cm³ [2]

S-S Bond Dissociation

Energy

Estimated to be

slightly lower than

DMTS

~45 kcal/mol [2]

Reactivity Comparison
The reactivity of trisulfides is largely governed by the lability of the sulfur-sulfur bonds. The

central S-S bond is generally weaker than the outer S-S bonds, making it susceptible to

cleavage.

Thermal Decomposition
Trisulfides undergo thermal decomposition, typically yielding a mixture of other polysulfides.

Dimethyl Trisulfide: On heating at 80 °C, DMTS slowly decomposes to a mixture of dimethyl

disulfide, dimethyl trisulfide, and dimethyl tetrasulfide.[2] This decomposition is attributed to

the relatively weak sulfur-sulfur bond.[2]

Butyl Methyl Trisulfide: Direct experimental data on the thermal decomposition of butyl
methyl trisulfide is not readily available. However, it is reasonable to infer that it will also

decompose upon heating. The presence of the butyl group may influence the decomposition

temperature and the distribution of products. The slightly weaker C-S bond in butyl
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compounds compared to methyl compounds might lead to a more complex mixture of

decomposition products.

Nucleophilic Attack
The sulfur atoms in trisulfides are electrophilic and susceptible to attack by nucleophiles. This is

a key reaction in many of their biological activities.

Dimethyl Trisulfide: The reaction of DMTS with the strong nucleophile cyanide (CN⁻) has

been studied kinetically. The reaction rate and activation energy are highly dependent on pH,

with the reaction being faster under alkaline conditions where cyanide exists as the more

nucleophilic CN⁻ anion.[3]

Butyl Methyl Trisulfide: No specific kinetic data for the reaction of butyl methyl trisulfide
with nucleophiles is available. However, the reactivity is expected to be lower than that of

DMTS due to steric hindrance from the butyl group, which would impede the approach of a

nucleophile to the sulfur atoms.

The general mechanism for nucleophilic attack on an unsymmetrical trisulfide is illustrated

below. The nucleophile can attack any of the three sulfur atoms, with the central sulfur often

being the most electrophilic.

Nucleophilic Attack on Trisulfide

Butyl Methyl Trisulfide Bu-S-Nu + Me-S-S⁻or
Me-S-Nu + Bu-S-S⁻

Cleavage of S-S bondNu⁻ Attack on S

Click to download full resolution via product page

Caption: Nucleophilic attack on butyl methyl trisulfide.

Redox Reactivity
Trisulfides can be both oxidized and reduced.
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Dimethyl Trisulfide: Oxidation of DMTS with meta-chloroperoxybenzoic acid (mCPBA) yields

the corresponding S-monoxide, CH₃S(O)SSCH₃.[2] DMTS has also been shown to react

with hemoglobin, leading to the formation of methemoglobin, indicating its oxidizing potential

in a biological context.[4]

Butyl Methyl Trisulfide: While no specific oxidation studies for butyl methyl trisulfide were

found, it is expected to undergo similar oxidation reactions. The electronic effect of the butyl

group might slightly enhance the electron density on the sulfur atoms, potentially making it

more susceptible to oxidation compared to DMTS, though steric factors could counteract

this.

Experimental Protocols
Kinetics of the Reaction between Dimethyl Trisulfide and
Cyanide[3]
This protocol describes the experimental setup for studying the reaction kinetics of DMTS with

cyanide. A similar approach could be adapted to compare the reactivity of butyl methyl
trisulfide.

Materials:

Dimethyl trisulfide (DMTS)

Potassium cyanide (KCN)

Phosphate buffer solutions (various pH values)

Deionized water

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Prepare stock solutions of DMTS and KCN in deionized water.

In a series of sealed reaction vials, mix the DMTS and KCN solutions in phosphate buffer of

a specific pH.
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Maintain the reaction vials at a constant temperature in a water bath.

At timed intervals, withdraw aliquots from the reaction mixture.

Quench the reaction in the aliquots, for example, by rapid cooling or addition of a suitable

reagent.

Extract the remaining DMTS from the aqueous phase using an organic solvent (e.g.,

hexane).

Analyze the concentration of DMTS in the organic extract using GC-MS.

Determine the reaction rate constant by plotting the concentration of DMTS versus time.
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Experimental Workflow for Reactivity Comparison

Prepare stock solutions of
Butyl Methyl Trisulfide and Dimethyl Trisulfide

Set up parallel reactions in buffered solutions at constant temperature

Prepare stock solution of Nucleophile (e.g., KCN)

Withdraw aliquots at timed intervals

Quench reaction

Extract unreacted trisulfides

Analyze concentrations by GC-MS

Determine and compare rate constants
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Factors Influencing Trisulfide Reactivity

Trisulfide Reactivity

Steric Hindrance
(Butyl > Methyl)

influenced by

Electronic Effects
(Inductive/Hyperconjugation)

influenced by

S-S Bond Strength

dependent on Solvent Effects

dependent ondecreases

modulates
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15418111#butyl-methyl-trisulfide-vs-dimethyl-
trisulfide-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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